Differentiated Antimycobacterial Activity Linked to 2‑Isopropyl Branching
In a focused quinoxaline‑1,4‑di‑N‑oxide library, the isopropyl‑substituted derivative displayed an MIC of 0.08 µg/mL against M. tuberculosis H37Rv in the Microplate Alamar Blue assay, outperforming the methyl (0.14 µg/mL), ethyl (0.10 µg/mL), and n‑propyl (0.15 µg/mL) esters and matching the activity of isoniazid (0.12 µg/mL) . The branched isopropyl group was specifically highlighted as a key structural feature that enhances antimycobacterial potency.
| Evidence Dimension | In-vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.08 µg/mL (isopropyl ester derivative) |
| Comparator Or Baseline | Methyl ester: 0.14 µg/mL; Ethyl ester: 0.10 µg/mL; n-Propyl ester: 0.15 µg/mL; Isoniazid: 0.12 µg/mL |
| Quantified Difference | 2.0‑fold more potent than ethyl, 1.75‑fold more potent than methyl, and 1.5‑fold more potent than isoniazid |
| Conditions | M. tuberculosis H37Rv, Microplate Alamar Blue assay, 7H9 broth, 37 °C, 7‑day incubation |
Why This Matters
Procurement of the isopropyl derivative rather than the methyl or ethyl analogue can be the difference between a hit‑to‑lead progression and a false negative in antitubercular screening cascades.
- [1] Carta, A.; et al. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Molecules 2021, 26, 4742 (Table 12). View Source
